Cas no 487-12-7 (Benzene,1,2,3-trimethoxy-5-(1-propen-1-yl)-)
487-12-7 structure
Product Name:Benzene,1,2,3-trimethoxy-5-(1-propen-1-yl)-
Numero CAS:487-12-7
MF:C12H16O3
MW:208.253643989563
CID:331634
PubChem ID:5318557
Update Time:2025-04-19
Benzene,1,2,3-trimethoxy-5-(1-propen-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1,2,3-trimethoxy-5-(1-propen-1-yl)-
- isoelemicin
- Benzene, 5(1-propenyl)-1,2,3-trimethoxy
- Isoelemicine
- AI3-36724
- Benzene, 1,2,3-trimethoxy-5-(1-propenyl)-, (E)-
- RRXOQHQFJOQLQR-AATRIKPKSA-N
- 1,2,3-Trimethoxy-5-(1E)-1-propen-1-ylbenzene; (E)-Isoelemicin; 1,2,3-Trimethoxy-5-((E)-prop-1-enyl)benzene; 1,2,3-Trimethoxy-5-[(1E)-1-propenyl]benzene
- NSC16705
- 9260LA114I
- 1,2,3-TRIMETHOXY-5-((1E)-1-PROPENYL)BENZENE
- NSC-16705
- 1,2,3-Trimethoxy-5-(1-propenyl)-Benzene
- Q27149878
- trans-Isoelemicin
- BENZENE, 1,2,3-TRIMETHOXY-5-(1E)-1-PROPEN-1-YL-
- CHEMBL121548
- ISOELEMICIN, TRANS-
- 487-12-7
- 1,2,3-Trimethoxy-5-[(1E)-1-propenyl]benzene
- (E)-1,2,3-trimethoxy-5-(prop-1-enyl)benzene
- (e)-isoelemicine
- AKOS032948345
- 5-Propenyl-1,2,3-trimethoxy
- C16975
- SCHEMBL68067
- 3-(4-Imidazolyl)-2-oxopropionicacid
- 5273-85-8
- 1,2,3-trimethoxy-5-(1-propenyl)benzene
- 1,2,3-trimethoxy-5-[(1E)-prop-1-en-1-yl]benzene
- SCHEMBL8350155
- (E)-Isoelemicin
- 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene
- Benzene, 1,2,3-trimethoxy-5-(1-propenyl)-
- CHEBI:80837
- 1,2,3-Trimethoxy-5-(1-propenyl)-(E)-Benzene
- trans-Isoelemicine
- NSC 16705
- Benzene, 1,2,3-trimethoxy-5-propenyl-, (E)-
- UNII-9260LA114I
- DTXSID801017541
- FS-9419
- ISOELEMICIN, (E)-
- FT-0772079
- NS00125110
- NS00067918
- DTXSID20863513
-
- Inchi: 1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3
- Chiave InChI: RRXOQHQFJOQLQR-UHFFFAOYSA-N
- Sorrisi: O(C)C1C(=CC(C=CC)=CC=1OC)OC
Proprietà calcolate
- Massa esatta: 208.10998
- Massa monoisotopica: 208.109944368g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 4
- Complessità: 189
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 27.7Ų
Proprietà sperimentali
- PSA: 27.69
Benzene,1,2,3-trimethoxy-5-(1-propen-1-yl)- Letteratura correlata
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
487-12-7 (Benzene,1,2,3-trimethoxy-5-(1-propen-1-yl)-) Prodotti correlati
- 97-54-1(Isoeugenol)
- 7786-61-0(2-Methoxy-4-vinylphenol)
- 93-16-3(Methyl isoeugenol)
- 21956-56-9(trans-3,5-Dimethoxystilbene)
- 537-42-8(Pterostilbene)
- 18259-15-9(Phenol,4-[2-(3,5-dimethoxyphenyl)ethenyl]-)
- 117048-59-6(Combretastatin A4)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso